Calotropin

Catalog No.
S522528
CAS No.
1986-70-5
M.F
C29H40O9
M. Wt
532.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Calotropin

CAS Number

1986-70-5

Product Name

Calotropin

IUPAC Name

(1S,3R,5S,7R,9S,10S,12R,14R,15S,18R,19R,22S,23R)-9,10,22-trihydroxy-7,18-dimethyl-19-(5-oxo-2H-furan-3-yl)-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane-14-carbaldehyde

Molecular Formula

C29H40O9

Molecular Weight

532.6 g/mol

InChI

InChI=1S/C29H40O9/c1-15-9-23(31)29(34)25(36-15)37-21-11-17-3-4-20-19(27(17,14-30)12-22(21)38-29)5-7-26(2)18(6-8-28(20,26)33)16-10-24(32)35-13-16/h10,14-15,17-23,25,31,33-34H,3-9,11-13H2,1-2H3/t15-,17+,18-,19+,20-,21-,22-,23+,25+,26-,27-,28+,29+/m1/s1

InChI Key

OWPWFVVPBYFKBG-GHFYYFPWSA-N

SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Solubility

SOL IN WATER, ALCOHOL; PRACTICALLY INSOL IN ETHER

Synonyms

calotropin, Pecilocerin A, Pekilocerin A

Canonical SMILES

CC1CC(C2(C(O1)OC3CC4CCC5C(C4(CC3O2)C=O)CCC6(C5(CCC6C7=CC(=O)OC7)O)C)O)O

Isomeric SMILES

C[C@@H]1C[C@@H]([C@]2([C@@H](O1)O[C@@H]3C[C@@H]4CC[C@@H]5[C@@H]([C@]4(C[C@H]3O2)C=O)CC[C@]6([C@@]5(CC[C@@H]6C7=CC(=O)OC7)O)C)O)O

Description

The exact mass of the compound Calotropin is 532.2672 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in water, alcohol; practically insol in ether. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Supplementary Records. It belongs to the ontological category of cardenolide glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

>98% (or refer to the Certificate of Analysis)

Color/Form

RECTANGULAR PLATELETS FROM ALCOHOL OR ETHYL ACETATE

XLogP3

0.9

Exact Mass

532.2672

Appearance

Solid powder

Melting Point

223 °C WITH DECOMPOSITION

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

3XK21U1BZS

Mechanism of Action

(NA+,K+)-ATPASE PRESENT IN CARDIAC MUSCLE HAS BEEN PROPOSED AS THE PHARMACOLOGICAL RECEPTOR FOR CARDIAC GLYCOSIDES. INHIBITION OF THIS ENZYME SYSTEM IS THOUGHT TO BE RESPONSIBLE FOR THE THERAPEUTIC OR TOXIC EFFECTS OF CARDIAC GLYCOSIDES ON THE HEART OF VERTEBRATES. THE ABILITY OF NATURAL AND SEMISYNTHETIC CARDIAC GLYCOSIDES TO INHIBIT (NA+,K+)-ATPASE PREPARATIONS HAS BEEN USED TO PREDICT THE EXTENT OF THEIR EFFECT ON THE MYOCARDIUM. ... THE EVIDENCE CITED...INDICATES THAT ALL CARDENOLIDES MAY BE REGARDED AS HIGHLY TOXIC, THAT SENSITIVITY TO CARDENOLIDES MAY VARY CONSIDERABLY AMONG SPECIES AND THAT THE PRINCIPAL TOXIC EFFECTS ARE ASSOCIATED WITH THE MYOCARDIUM.

Other CAS

1986-70-5

Wikipedia

Calotropin

Methods of Manufacturing

AFRICAN ARROW POISON ISOLATED FROM MILK SAP OF CALOTROPIS PROCERA DRYAND, ASCLEPIADACEAE. ISOLATION: LEWIN, ARCH EXP PATH PHARMAKOL 71, 142 (1913); HESSE ET AL; ANN 526, 252 (1936); 566, 130 (1950); RAJAGOPALAN ET AL, HELV CHIM ACTA 38, 1809 (1955).

General Manufacturing Information

CALOTROPIN CONCENTRATIONS IN CALOTROPIS PROCERA WERE MEASURED TO EVALUATE EXTRACTION TECHNIQUES & DETERMINE THE LEVELS IN DIFFERENT PLANT COMPONENTS. CONCN FROM UNEXTRACTED COMPONENTS: WHOLE PLANT 569 UG/G; STEMS 734 UG/G; LEAVES 275 UG/G; PODS 313 UG/G. CONCN FROM HEXANE EXTRACTION: WHOLE PLANT 749 UG/G; STEMS 565 UG/G; LEAVES 325 UG/G; PODS 263 UG/G. TRACE AMOUNTS WERE NOT DETECTED IN PLANT COMPONENTS FROM HEXANE AND METHANOL EXTRACTION. THE PRESUMPTIVE NUTRIENT VALUE OF EXTRACTED RESIDUE FROM CALOTROPIS PROCERA SUPPORTS CULTIVATION OF THIS PLANT SPECIES AS A POTENTIAL FUEL AND FEED RESOURCE.
...OF PARTICULAR INTEREST ARE INSECTS THAT ARE NOT ONLY TOLERANT OF THE /MILKWEED/ POISONS, BUT ADDITIONALLY HAVE THE CAPABILITY TO SEQUESTER THEM FROM THEIR PLANT HOST AND STORE THEM FOR DEFENSE AGAINST THEIR PREDATORS. ... THE MOST THOROUGHLY STUDIED WITH...MILKWEEDS /ARE/ MONARCH BUTTERFLIES, WHICH FEED UPON ASCLEPIAS DURING LARVAL DEVELOPMENT; AND BLUEJAYS, EXPERIMENTAL PREDATORS OF MONARCHS. /CARDENOLIDES/

Analytic Laboratory Methods

THE TOTAL AMOUNT OF CARDENOLIDE IS GENERALLY DETERMINED BY SPECTROPHOTOMETRIC ASSAY OF A COLORED DERIVATIVE BASED ON CONVERSION OF THE STEROID OR BUTENOLIDE RINGS. ... IDENTIFICATION...BY INFRARED, NUCLEAR RESONANCE, AND MASS SPECTROMETRY MEASUREMENT. QUANTITATION IS ACHIEVED BY COMPARING A...HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY PEAK WITH THAT OF A STANDARD. /CARDENOLIDES/
...ASCLEPIAS CURASSAVICA BUTTERFLIES SEQUESTERED...CALOTROPIN... DETECTABILITY WITH HIGH PRESSURE LIQUID CHROMATOGRAPHY WAS ABOUT 0.1 UG, PERMITTING ANALYSIS OF THE MAJOR CARDENOLIDES IN A PORTION OF A SINGLE BUTTERFLY & IN AS LITTLE AS 0.1 G OF DRIED PLANT.

Dates

Modify: 2023-07-15
1: Tian L, Xie XH, Zhu ZH. Calotropin regulates the apoptosis of non small cell cancer by regulating the cytotoxic T lymphocyte associated antigen 4 mediated TGF β/ERK signaling pathway. Mol Med Rep. 2018 Jun;17(6):7683-7691. doi: 10.3892/mmr.2018.8853. Epub 2018 Apr 5. PubMed PMID: 29620207; PubMed Central PMCID: PMC5983968.
2: Mo EP, Zhang RR, Xu J, Zhang H, Wang XX, Tan QT, Liu FL, Jiang RW, Cai SH. Calotropin from Asclepias curasavica induces cell cycle arrest and apoptosis in cisplatin-resistant lung cancer cells. Biochem Biophys Res Commun. 2016 Sep 16;478(2):710-5. doi: 10.1016/j.bbrc.2016.08.011. Epub 2016 Aug 4. PubMed PMID: 27498029.
3: Park HY, Toume K, Arai MA, Sadhu SK, Ahmed F, Ishibashi M. Calotropin: a cardenolide from calotropis gigantea that inhibits Wnt signaling by increasing casein kinase 1α in colon cancer cells. Chembiochem. 2014 Apr 14;15(6):872-8. doi: 10.1002/cbic.201300786. Epub 2014 Mar 18. PubMed PMID: 24644251.
4: Wang SC, Lu MC, Chen HL, Tseng HI, Ke YY, Wu YC, Yang PY. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells. Cell Biol Int. 2009 Dec;33(12):1230-6. doi: 10.1016/j.cellbi.2009.08.013. Epub 2009 Sep 2. PubMed PMID: 19732845.
5: Zhou L, Cai L, Guo Y, Zhang H, Wang P, Yi G, Huang Y. Calotropin activates YAP through downregulation of LATS1 in colorectal cancer cells. Onco Targets Ther. 2019 May 23;12:4047-4054. doi: 10.2147/OTT.S200873. eCollection 2019. PubMed PMID: 31190898; PubMed Central PMCID: PMC6536122.
6: Heinemann U, Pal GP, Hilgenfeld R, Saenger W. Crystal and molecular structure of the sulfhydryl protease calotropin DI at 3.2 A resolution. J Mol Biol. 1982 Nov 15;161(4):591-606. PubMed PMID: 6759664.
7: Gupta RS, Sharma N, Dixit VP. Calotropin - a novel compound for fertility control. Anc Sci Life. 1990 Apr;9(4):224-30. PubMed PMID: 22557704; PubMed Central PMCID: PMC3331333.
8: El-Layeh RA, Youness RA, Askary H, Abdelmotaal A, Assal RA. 36PStructural diversity of the cardenolide calotropin renders it as a targeted therapy for harnessing TNBC progression through tuning nitric oxide (NO) levels. Ann Oncol. 2019 Feb 1;30(Supplement_1). pii: mdz026.007. doi: 10.1093/annonc/mdz026.007. PubMed PMID: 30810184.
9: KUPCHAN SM, KNOX JR, KELSEY JE, SAENZRENAULD JA. CALOTROPIN, A CYTOTOXIC PRINCIPLE ISOLATED FROM ASCLEPIAS CURASSAVICA L. Science. 1964 Dec 25;146(3652):1685-6. PubMed PMID: 14224519.
10: Liu J, Bai LP, Yang F, Yao X, Lei K, Kei Lam CW, Wu Q, Zhuang Y, Xiao R, Liao K, Kuok H, Li T, Liu L. Potent Antagonists of RORγt, Cardenolides from Calotropis gigantea, Exhibit Discrepant Effects on the Differentiation of T Lymphocyte Subsets. Mol Pharm. 2019 Feb 4;16(2):798-807. doi: 10.1021/acs.molpharmaceut.8b01063. Epub 2019 Jan 22. PubMed PMID: 30592425.
11: Sarma K, Roychoudhury S, Bora SS, Dehury B, Parida P, Das S, Das R, Dohutia C, Nath S, Deb B, Modi MK. Molecular Modeling and Dynamics Simulation Analysis of KATNAL1 for Identification of Novel Inhibitor of Sperm Maturation. Comb Chem High Throughput Screen. 2017;20(1):82-92. doi: 10.2174/1386207320666170116120104. PubMed PMID: 28093975.
12: Mebs D, Wunder C, Toennes SW. Poor sequestration of toxic host plant cardenolides and their rapid loss in the milkweed butterfly Danaus chrysippus (Lepidoptera: Nymphalidae: Danainae: Danaini). Toxicon. 2017 Jun 1;131:1-5. doi: 10.1016/j.toxicon.2017.03.006. Epub 2017 Mar 9. PubMed PMID: 28284846.
13: Sengupta A, Bhattacharya D, Pal G, Sinha NK. Comparative studies on calotropins DI and DII from the latex of Calotropis gigantea. Arch Biochem Biophys. 1984 Jul;232(1):17-25. PubMed PMID: 6430236.
14: Koh CH, Wu J, Chung YY, Liu Z, Zhang RR, Chong K, Korzh V, Ting S, Oh S, Shim W, Tian HY, Wei H. Identification of Na+/K+-ATPase inhibition-independent proarrhythmic ionic mechanisms of cardiac glycosides. Sci Rep. 2017 May 26;7(1):2465. doi: 10.1038/s41598-017-02496-4. Erratum in: Sci Rep. 2017 Sep 13;7(1):11498. PubMed PMID: 28550304; PubMed Central PMCID: PMC5446409.
15: Rascón-Valenzuela LA, Velázquez C, Garibay-Escobar A, Vilegas W, Medina-Juárez LA, Gámez-Meza N, Robles-Zepeda RE. Apoptotic activities of cardenolide glycosides from Asclepias subulata. J Ethnopharmacol. 2016 Dec 4;193:303-311. doi: 10.1016/j.jep.2016.08.022. Epub 2016 Aug 18. PubMed PMID: 27545974.
16: Gurung AB, Ali MA, Bhattacharjee A, AbulFarah M, Al-Hemaid F, Abou-Tarboush FM, Al-Anazi KM, Al-Anazi FS, Lee J. Molecular docking of the anticancer bioactive compound proceraside with macromolecules involved in the cell cycle and DNA replication. Genet Mol Res. 2016 May 9;15(2). doi: 10.4238/gmr.15027829. PubMed PMID: 27173346.
17: Rascón-Valenzuela L, Velázquez C, Garibay-Escobar A, Medina-Juárez LA, Vilegas W, Robles-Zepeda RE. Antiproliferative activity of cardenolide glycosides from Asclepias subulata. J Ethnopharmacol. 2015 Aug 2;171:280-6. doi: 10.1016/j.jep.2015.05.057. Epub 2015 Jun 9. PubMed PMID: 26068432.
18: Ibrahim SR, Mohamed GA, Shaala LA, Moreno L, Banuls Y, Kiss R, Youssef DT. Proceraside A, a new cardiac glycoside from the root barks of Calotropis procera with in vitro anticancer effects. Nat Prod Res. 2014;28(17):1322-7. doi: 10.1080/14786419.2014.901323. Epub 2014 Mar 31. PubMed PMID: 24678783.
19: Kadiyala M, Ponnusankar S, Elango K. Calotropis gigantiea (L.) R. Br (Apocynaceae): a phytochemical and pharmacological review. J Ethnopharmacol. 2013 Oct 28;150(1):32-50. doi: 10.1016/j.jep.2013.08.045. Epub 2013 Sep 6. Review. PubMed PMID: 24012528.
20: Verma SK, Jha E, Panda PK, Thirumurugan A, Patro S, Parashar SKS, Suar M. Molecular insights to alkaline based bio-fabrication of silver nanoparticles for inverse cytotoxicity and enhanced antibacterial activity. Mater Sci Eng C Mater Biol Appl. 2018 Nov 1;92:807-818. doi: 10.1016/j.msec.2018.07.037. Epub 2018 Jul 17. PubMed PMID: 30184810.

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